molecular formula C4H3N3O3 B1348297 2-Hydroxy-5-nitropyrimidine CAS No. 3264-10-6

2-Hydroxy-5-nitropyrimidine

Cat. No.: B1348297
CAS No.: 3264-10-6
M. Wt: 141.09 g/mol
InChI Key: ZNNRVSOVVLYQBV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitropyrimidine is an organic compound with the molecular formula C4H3N3O3 It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-nitropyrimidine involves the nitration of 2-hydroxypyrimidine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and production costs. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-amino-5-hydroxypyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nitropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 2-Hydroxy-5-nitropyrimidine exerts its effects depends on its chemical structure and the specific reactions it undergoes. The hydroxyl and nitro groups play crucial roles in its reactivity:

    Hydroxyl Group: Acts as a nucleophile, participating in various substitution and addition reactions.

    Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

2-Hydroxy-5-nitropyrimidine can be compared with other similar compounds, such as:

    2-Hydroxy-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    5-Nitro-2-pyridinol: Another similar compound with a hydroxyl and nitro group on a pyridine ring.

The uniqueness of this compound lies in its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-nitro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNRVSOVVLYQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326473
Record name 2-Hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3264-10-6
Record name 3264-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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